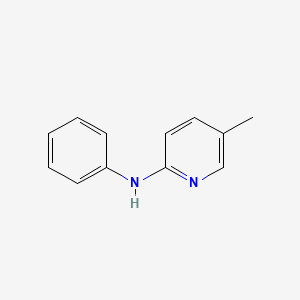

5-Methyl-N-phenylpyridin-2-amine

Description

Contextualization within N-Arylpyridin-2-amine Chemistry

The N-arylpyridin-2-amine framework is a significant structural motif in modern organic chemistry. A defining characteristic of this class of compounds is the presence of a pyridyl group, which can act as a directing group in various chemical transformations. rsc.org This feature allows for chelation-assisted C–H bond functionalization, a powerful strategy for creating new chemical bonds in an efficient and atom-economical manner. rsc.org

N-aryl-2-aminopyridines are known to form stable five-, six-, or seven-membered complex intermediates with a range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This interaction facilitates directed C-H activation, enabling subsequent cyclization and functionalization reactions. rsc.org Consequently, these compounds are extensively used as substrates to synthesize a large number of N-heterocycles and other nitrogen-containing molecules. rsc.org The broader class of pyridine (B92270) derivatives is also recognized as a fundamental unit in many natural products and biologically active compounds, including vitamins, alkaloids, and pharmaceuticals. nih.gov

Overview of Structural Features and Synthetic Accessibility

Table 1: Properties of 5-Methyl-N-phenylpyridin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| CAS Number | 43191-23-7 fluorochem.co.uk |

The synthesis of N-arylpyridin-2-amines is generally accessible. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govmdpi.com This protocol can be applied to synthesize this compound by coupling an aniline (B41778) with a suitable 2-halopyridine derivative. Specifically, the reaction would likely involve 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine (B98176) reacting with aniline in the presence of a palladium catalyst and a suitable base. rsc.org The key precursor, 2-amino-5-methylpyridine (B29535), is a known compound that can be synthesized from 3-methyl-pyridine. google.com

Significance and Research Trajectories of this compound

The significance of this compound lies primarily in its utility as an intermediate in advanced organic synthesis. The N-aryl-2-aminopyridine scaffold is a key substrate for transition-metal-catalyzed C–H functionalization/cyclization reactions. rsc.org For example, rhodium-catalyzed reactions of N-aryl-2-aminopyridines with α,β-unsaturated aldehydes have been used to synthesize dihydroquinolinones. rsc.org Similarly, palladium-catalyzed reactions with alkynes or propargylic alcohols can yield complex heterocyclic structures like N-pyridoindoles. rsc.org

Beyond its role in C-H activation, research into related aminopyridine structures points to other potential applications. Unsubstituted pyridin-2-amine possesses a high quantum yield, suggesting that its derivatives could serve as scaffolds for fluorescent probes. mdpi.com The development of such probes has wide applications in biochemistry and cell biology for labeling and imaging biomolecules. mdpi.com Furthermore, the unique structural and photophysical properties of substituted 2-N-phenylaminopyridines make them interesting candidates for investigation in materials science and optoelectronics. nih.gov The ability to tune these properties through substitution on the pyridine or phenyl rings opens avenues for creating novel functional materials. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |

| 2-Amino-5-methylpyridine |

| 2-Bromo-5-methylpyridine |

| 2-Chloro-5-methylpyridine |

| 2-Hydroxy-5-methylpyridine |

| 2-N-phenylamino-3-nitro-6-methylpyridine |

| 3-Methyl-pyridine |

| 3-Methyl-pyridine 1-oxide |

| Aniline |

| Cobalt |

| Copper |

| Dihydroquinolinones |

| Imatinib |

| Iridium |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine |

| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine |

| N-Arylpyridin-2-amine |

| N-pyridoindoles |

| Palladium |

| Pyridin-2-amine |

| Rhodium |

| Ruthenium |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPOAEZRYHLSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43191-23-7 | |

| Record name | 5-methyl-N-phenylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methyl N Phenylpyridin 2 Amine and Its Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and copper, provides the most versatile and efficient pathways for the synthesis of N-arylpyridines. These methods have largely replaced harsher, classical techniques, offering broader functional group tolerance and milder reaction conditions. wikipedia.org

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern C-N bond formation, offering high efficiency and selectivity. rsc.org The development of various catalyst systems has allowed for the coupling of a wide array of substrates under increasingly mild conditions.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and triflates. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its wide substrate scope and functional group tolerance, making it a superior alternative to methods like nucleophilic aromatic substitution. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. youtube.com

For the synthesis of 5-Methyl-N-phenylpyridin-2-amine, a typical Buchwald-Hartwig protocol involves the reaction of a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine) with aniline (B41778). The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as Xantphos, and sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the key oxidative addition and reductive elimination steps. youtube.comnih.gov

The reaction conditions have been optimized for various pyridine (B92270) and pyrimidine (B1678525) substrates, providing a general template for this transformation. nih.gov For instance, the coupling of aminopyrimidines with aryl bromides has been successfully achieved using a Pd(II) precatalyst like dichlorobis(triphenylphosphine)palladium(II) in combination with the Xantphos ligand and a strong base such as sodium tert-butoxide in a high-boiling solvent like toluene. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Starting Material | Coupling Partner | Pd Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-5-methylpyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 °C | Good to Excellent | researchgate.net |

| 2-Chloropyrimidine derivative | Aniline derivative | [Pd(PPh₃)₂]Cl₂ | Xantphos | NaOt-Bu | Toluene | Reflux | Moderate to Good | nih.gov |

| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | LiOt-Bu | Toluene | 110 °C | 98% | nih.gov |

Palladium-catalyzed C(sp²)–H activation has become a powerful strategy for forming C-C and C-X bonds, avoiding the need for pre-functionalized starting materials like halides. nih.govnih.gov This approach involves the direct functionalization of a carbon-hydrogen bond on the pyridine ring. In the context of synthesizing N-arylpyridines, this would entail the direct coupling of a pyridine derivative with an amine.

These reactions often require a directing group to achieve high regioselectivity, guiding the palladium catalyst to a specific C-H bond, typically in the ortho position. rsc.orgnih.gov For pyridine substrates, the nitrogen atom itself can serve as a directing group, facilitating C-H activation at the C2 position.

While direct C-H amination of pyridine with aniline is challenging, related transformations highlight the potential of this methodology. For example, palladium-catalyzed C-H arylation of 2-phenylpyridine (B120327) at its ortho-position is a well-established process. rsc.org More advanced methods have explored the C-H functionalization of aryl amines where an imine group, formed transiently, directs the palladium catalyst to the ortho C-H bond of the aniline ring for subsequent cyclization. nih.govresearchgate.net Although direct application to 5-methylpyridine coupling with aniline is not widely reported, the principles of C-H activation suggest it is a plausible, albeit challenging, synthetic route that could offer a more atom-economical process.

Cascade annulation reactions are sophisticated processes where multiple bonds are formed in a single operation, allowing for the rapid construction of complex heterocyclic rings from simpler acyclic or cyclic precursors. nih.gov Palladium-catalyzed cascade reactions are particularly effective for synthesizing nitrogen-containing heterocycles. nih.gov

While a specific palladium-catalyzed cascade annulation for the direct synthesis of this compound is not prominently documented, related methodologies demonstrate the principle. For instance, rhodium(III)-catalyzed cascade C-H annulation reactions involving benzaldehydes, anilines, and alkynes have been used to create complex fused nitrogen heterocyclic systems. acs.org Similarly, copper has been used to catalyze three-component cascade annulation reactions to produce functionalized pyridines. nih.govacs.org A hypothetical palladium-catalyzed route could involve the reaction of an appropriately substituted enamine or imine with an alkyne, leading to the formation of the substituted pyridine ring in a single, highly efficient step.

Copper-Catalyzed Routes

Copper-catalyzed reactions represent the classical approach to C-N bond formation and have seen a resurgence due to copper's lower cost and toxicity compared to palladium. frontiersin.org

The Ullmann condensation, or Ullmann-type reaction, is the copper-promoted coupling of an aryl halide with a nucleophile, such as an amine, to form a C-N bond. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically describes the amination of aryl halides. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.org

To synthesize this compound, the Ullmann reaction would involve coupling 2-bromo- or 2-chloro-5-methylpyridine (B98176) with aniline. Modern advancements have significantly improved the Ullmann amination, allowing it to proceed under much milder conditions. These improvements include the use of soluble copper(I) catalysts, such as copper(I) iodide (CuI), and the addition of ligands like diamines or phenanthroline to stabilize the copper catalyst and facilitate the reaction. frontiersin.orgwikipedia.org The use of deep eutectic solvents has also been shown to promote the reaction at temperatures as low as 60-100 °C without the need for additional ligands. frontiersin.orgnih.gov

Table 2: Typical Conditions for Ullmann-Type Amination

| Halide Substrate | Amine Substrate | Cu Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Aniline | Copper (powder) | K₂CO₃ | Nitrobenzene/DMF | >200 °C | wikipedia.org |

| 2-Chlorobenzoic Acid | Aniline | Copper Sulfate | K₂CO₃ | Dry Media (Microwave) | 90s, 240W | researchgate.net |

| Bromobenzene | Aliphatic Amine | CuI (10 mol%) | K₂CO₃ | Deep Eutectic Solvent | 60 °C | nih.gov |

Photocatalytic Synthesis

A novel and direct approach to synthesizing 2-aminopyridines from aryl azides has been developed utilizing the power of visible light photocatalysis. nih.gov This method represents a significant advancement in functional group interconversion, effectively transforming an aromatic ring into a pyridine structure through a process of nitrogen insertion and subsequent carbon extrusion. nih.gov

The reaction proceeds by using readily accessible aryl azides, which can be prepared from the corresponding anilines. Under irradiation with blue light in the presence of oxygen, the aryl azide (B81097) is converted into the desired 2-aminopyridine (B139424) derivative. nih.gov Mechanistic investigations confirm that the transformation involves the insertion of a nitrogen atom into the benzene (B151609) ring, followed by an oxidative extrusion of a carbon atom, a long-sought-after goal in synthetic chemistry. nih.gov This strategy avoids the need for pre-functionalized precursors and harsh reagents, offering a mild and efficient route to the 2-aminopyridine scaffold. While this specific method has been demonstrated for converting aryl azides to 2-aminopyridines, its principles are applicable to the synthesis of analogues of this compound.

In a broader context, visible-light photoredox catalysis is also employed for the synthesis of N-aryl amines through the catalytic dehydrogenation (CD) of allylic amines. nih.govrsc.org This strategy uses a photocatalyst to achieve aromatization under mild conditions, preventing unwanted side reactions of the amine products. nih.govrsc.org Although not a direct synthesis of the pyridine ring itself, it showcases the utility of photocatalysis in forming the crucial N-aryl amine bond present in the target molecule.

Rhodium- and Ruthenium-Mediated Syntheses

Rhodium (Rh) and Ruthenium (Ru) complexes are powerful catalysts for constructing and functionalizing pyridine rings, including N-aryl-2-aminopyridine derivatives. rsc.org A prominent method for synthesizing the 2-aminopyridine core is the ruthenium-catalyzed [2+2+2] cycloaddition. This atom-economical process involves the reaction of 1,6- or 1,7-diynes with cyanamides, providing a practical and mild route to a wide array of substituted 2-aminopyridines with high regioselectivity. rsc.org

The versatility of N-aryl-2-aminopyridines as substrates is further highlighted in chelation-assisted C–H bond functionalization reactions. The pyridyl nitrogen acts as a directing group, forming stable five-, six-, or seven-membered metallacyclic intermediates with transition metals like rhodium and ruthenium. rsc.org This activation strategy enables a variety of subsequent transformations. For instance, Rh(III)-catalyzed annulation of N-phenyl-2-aminopyridine with sulfoxonium ylides or propargylic amines leads to the formation of complex N-heterocycles. rsc.org

Furthermore, ruthenium(II) complexes derived from monoprotected amino acids (MPAA) have proven effective in catalyzing challenging meta-C–H functionalizations on arenes bearing pyridyl, pyrimidyl, or pyrazolyl directing groups. acs.org These catalysts facilitate reactions with tertiary alkyl halides, demonstrating their robustness. acs.org The electronic properties of ruthenium(II) complexes containing aminopyridine ligands can be finely tuned by altering substituents on the pyridine ring, which influences their catalytic activity in processes like transfer hydrogenation. nsf.gov

Table 1: Examples of Rhodium- and Ruthenium-Mediated Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| Ruthenium Catalyst | 1,6/1,7-Diynes, Cyanamides | Substituted 2-Aminopyridines | [2+2+2] cycloaddition, atom-economical, high regioselectivity. rsc.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | N-Aryl-2-pyridinamine, Disulfide | Thio-functionalized heterocycle | C-H activation and annulation. researchgate.net |

| [RuCl₂(p-cymene)]₂ | N-Aryl-2-aminopyridine, Alkyne | Indole (B1671886) derivative | C-H activation, annulation. rsc.org |

| Ru(II)-MPAA Complex | Pyridyl-substituted arene, Tertiary alkyl halide | meta-Alkylated arene | Remote C-H functionalization, removable directing group. acs.org |

Metal-Free and Green Chemistry Synthetic Protocols

Base-Promoted Cascade Cyclizations

Base-promoted cascade reactions offer efficient, metal-free pathways to construct the 2-aminopyridine scaffold. One notable method involves the reaction of N-propargylic β-enaminones with N-substituted formamides. acs.org In the presence of a simple base like sodium hydroxide (B78521) (NaOH), the β-enaminone undergoes cyclization to form a 1,4-oxazepine (B8637140) intermediate, which then reacts with the formamide. A subsequent spontaneous N-deformylation delivers the densely substituted 2-aminopyridine in good yields. acs.org This reaction proceeds smoothly at room temperature, is open to the atmosphere, and produces only water and sodium formate (B1220265) as byproducts, highlighting its green credentials. acs.org

Another effective cascade strategy employs the reaction between aryl vinamidinium salts and 1,1-enediamines (EDAMs). nih.gov Catalyzed by an organic base such as triethylamine (B128534) (Et₃N) in a DMSO solvent system, this two-component reaction provides a rapid, scalable, and high-yielding synthesis of aryl-substituted 2-aminopyridines. The workup procedure is simplistic, making it an attractive method for generating libraries of these compounds. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are a cornerstone of green and efficient synthesis, allowing for the construction of complex molecules like substituted 2-aminopyridines in a single step from simple precursors. These reactions are highly valued for their atom economy, operational simplicity, and ability to generate molecular diversity. nih.govmdpi.com

A prominent MCR for 2-aminopyridines involves a three-component, solvent-free reaction between enaminones, malononitrile, and a primary amine. nih.govresearchgate.net This method is fast, clean, and provides access to a variety of 2-amino-3-cyanopyridine (B104079) derivatives. The proposed mechanism suggests an initial Knoevenagel condensation between the enaminone and malononitrile, followed by amine addition to a nitrile group, intramolecular cyclization, and final aromatization to yield the pyridine ring. nih.gov

An even more convergent approach is a four-component, catalyst-free synthesis. mdpi.comresearchgate.net This protocol combines an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate at room temperature under solvent-free conditions. This method is exceptionally environmentally friendly and provides a simple and practical route to functionalized 2-aminopyridines with high yields. mdpi.comresearchgate.net

Table 2: Comparison of Multicomponent Reaction Strategies for 2-Aminopyridines

| Number of Components | Typical Reactants | Conditions | Key Advantages |

| Three nih.govresearchgate.net | Enaminone, Malononitrile, Primary Amine | Solvent-free, often heated | Fast, clean, good yields for 2-amino-3-cyanopyridines. |

| Four mdpi.comresearchgate.net | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Solvent-free, catalyst-free, room temperature | Environmentally benign, high yields, operational simplicity. |

| Three rsc.org | 1,1-Enediamine, Benzaldehyde derivative, 1,3-Dicarbonyl compound | One-pot, mild conditions | Access to fluorinated 2-aminopyridine libraries. |

Solvent-Free and Environmentally Benign Approaches

The push towards sustainable chemistry has popularized solvent-free reactions and the use of non-toxic, recyclable reaction media. Many of the multicomponent reactions used to synthesize 2-aminopyridines are inherently green as they can be performed without a solvent. nih.govmdpi.comresearchgate.net For instance, the three-component synthesis from enaminones and the four-component synthesis from acetophenones both proceed efficiently under solvent-free conditions, significantly reducing waste and simplifying product purification. nih.govmdpi.com

Beyond MCRs, other methods have been adapted to be more environmentally friendly. A catalyst-free approach involves the reaction of a dihydrothiazolopyridinium salt with an excess of a liquid amine, which acts as both reactant and solvent, to regioselectively produce 2-aminopyridines. nih.gov Another example is the synthesis of novel steroidal 2-aminopyridines from an enaminonitrile and various primary amines, which was successfully established under solvent-free conditions. nih.gov These methods demonstrate that eliminating organic solvents is a viable and effective strategy in the synthesis of this important class of heterocycles.

Derivatization and Functionalization Strategies

Once the N-aryl-2-aminopyridine core, such as this compound, is synthesized, it can be subjected to a wide range of derivatization and functionalization reactions to create analogues with diverse properties. The inherent electronic nature and the presence of multiple reaction sites (the pyridine ring, the phenyl ring, and the secondary amine) allow for extensive chemical modification.

Transition metal-catalyzed C–H activation is a powerful tool for this purpose. The pyridyl nitrogen of the N-aryl-2-aminopyridine acts as an effective directing group, enabling regioselective functionalization of the ortho C–H bond on the N-phenyl ring. rsc.org Palladium catalysis, for example, facilitates annulation with alkynes to build indole scaffolds or can be used in pyridocarbonylation reactions to form 11H-pyrido[2,1-b]quinazolin-11-one derivatives. rsc.orgacs.org

Classical electrophilic aromatic substitution can also be employed. For instance, the pyridine ring of 2-aminopyridine can undergo reactions like bromination and nitration to introduce functional groups at specific positions, which can then be used for further modifications. orgsyn.org The synthesis of heavily substituted 2-aminopyridines has also been achieved by the displacement of a methylsulfinyl group from the 6-position of the pyridine ring, allowing for the introduction of various polar substituents. nih.gov

Furthermore, the N-aryl-2-aminopyridine framework is amenable to well-established cross-coupling reactions. Buchwald-Hartwig amination can be used to construct the N-aryl bond itself, while Suzuki coupling reactions can be applied to introduce new aryl or heteroaryl moieties onto a pre-brominated pyridine or pyrimidine ring, demonstrating the modularity of these synthetic approaches. nih.gov

Regioselective Functionalization of Aromatic Rings

The functionalization of the pyridine and phenyl rings in scaffolds like this compound is crucial for creating structural diversity and modulating physicochemical properties. Modern synthetic chemistry has largely shifted from classical methods, which often require harsh conditions and yield mixtures of isomers, towards transition-metal-catalyzed C-H activation. beilstein-journals.org This approach allows for the direct and selective introduction of functional groups at specific positions on the aromatic rings.

Transition-metal catalysis, utilizing metals like palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu), has become a powerful tool for C-H functionalization. rsc.orgbeilstein-journals.org The pyridine nitrogen atom in N-aryl-2-aminopyridines can act as a directing group, facilitating ortho-selective C-H activation on the N-aryl ring. rsc.org This chelation-assisted strategy enables the formation of stable metallacyclic intermediates, which can then react with various coupling partners to introduce new substituents. rsc.orgrsc.org

For the pyridine ring itself, regioselective functionalization can be challenging due to the inherent electronic properties of the heterocycle. However, strategies have been developed to target specific positions. For instance, Pd-catalyzed direct diarylation of pyridines has been achieved using a transient activator strategy, leading to arylation at the 2- and 6-positions. nih.gov Nickel/Lewis acid catalysis has been shown to promote direct C-2 selective alkenylation of pyridines under mild conditions. elsevierpure.com Furthermore, remote C-H functionalization at the meta-position of the pyridine ring has been accomplished using iridium catalysis. beilstein-journals.org

Table 1: Examples of Regioselective C-H Functionalization Reactions on Pyridine Scaffolds

| Reaction Type | Position(s) Functionalized | Catalyst/Reagent System | Key Features |

|---|---|---|---|

| Di-arylation | C2, C6 | Pd-catalysis with (MeO)₂SO₂/Cu₂O | Utilizes a transient N-methylpyridinium salt activator. nih.gov |

| Alkenylation | C2 | Nickel/Lewis Acid | Proceeds with high chemo-, regio-, and stereoselectivity. elsevierpure.com |

| Alkylation | C3 (meta) | Iridium Catalysis | Achieves unusual meta-selectivity for distal C-H bonds. beilstein-journals.org |

| Annulation | C-H on N-aryl ring | Rh(III) Catalysis | Cyclization with alkynes and acrylates. rsc.org |

Modifications at the Amine Nitrogen

The central C-N bond in this compound is most commonly constructed via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands as a paramount method for this transformation, enabling the coupling of an aryl halide (or pseudohalide) with an amine. numberanalytics.comcapes.gov.br This reaction is catalyzed by palladium or copper complexes and has revolutionized the synthesis of aryl amines due to its high efficiency, selectivity, and broad substrate scope. numberanalytics.comyoutube.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com The choice of ligand is critical for the reaction's success; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to enhance catalyst activity and stability. youtube.com While palladium is the most common catalyst, nickel-based systems have gained attention as a more cost-effective alternative, particularly for coupling less reactive aryl chlorides. nih.gov

Beyond the initial formation of the N-phenyl bond, further modifications at the amine nitrogen can be performed. For instance, N-alkylation can be achieved, although direct alkylation can sometimes be challenging. Alternative strategies, such as the Smiles rearrangement, offer metal-free approaches to synthesize N,N-disubstituted anilines from aryl sulfonyl chlorides and amines. acs.org

Table 2: Key Parameters in Buchwald-Hartwig Amination for N-Aryl-2-aminopyridine Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Catalyst | Pd₂(dba)₃, Dichlorobis(triphenylphosphine)Pd(II) | Facilitates the C-N bond-forming catalytic cycle. nih.gov |

| Ligand | Xantphos, dppp, XPhos, SPhos | Stabilizes the metal center and promotes key steps like reductive elimination. youtube.comnih.gov |

| Base | Sodium tert-butoxide, K₃PO₄ | Promotes amine deprotonation to form the active nucleophile. nih.govmdpi.com |

| Aryl Halide | 2-Bromopyridine, 2-Chloropyridine | The electrophilic partner in the cross-coupling reaction. rsc.org |

| Amine | Anilines, Primary/Secondary Alkyl Amines | The nucleophilic partner that forms the N-aryl or N-alkyl bond. rsc.orgnih.gov |

Synthesis of Polycyclic Architectures Incorporating the this compound Scaffold

The N-aryl-2-aminopyridine framework serves as a versatile synthon for the construction of more complex, polycyclic N-heterocycles. rsc.org The pyridyl nitrogen atom can act as an intramolecular directing group, enabling transition-metal-catalyzed C-H activation and subsequent annulation reactions to build fused ring systems. rsc.org This strategy provides an atom-economical route to valuable heterocyclic cores like indoles, carbazoles, quinolinones, and imidazopyridines. rsc.org

For example, rhodium(III)-catalyzed annulation of N-aryl-2-aminopyridines with alkynes or α,β-unsaturated aldehydes can lead to the synthesis of carbazoles and dihydroquinolinones, respectively. rsc.org Similarly, iridium-catalyzed reactions with α-chloro ketones can afford indole structures. rsc.org These cyclization reactions proceed through a chelation-assisted C-H activation on the ortho-position of the phenyl ring, followed by insertion of the coupling partner and subsequent cyclization and aromatization steps. rsc.org The 2-aminopyridine moiety itself is also a key building block for fused systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines through reactions with various electrophiles. researchgate.net

Table 3: Examples of Polycyclic Architectures from N-Aryl-2-aminopyridine Scaffolds

| Target Polycycle | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|

| Dihydroquinolinones | α,β-Unsaturated Aldehydes | Rh(III) | rsc.org |

| Carbazoles | Alkynes | Rh(III) | rsc.org |

| Indoles | α-Chloro Ketones | Ir(III) | rsc.org |

| Imidazo[1,2-a]pyridines | Aldehydes, Ketones | Various | researchgate.net |

| Pyrido[1,2-a]pyrimidines | Multifunctional Esters | Various | researchgate.net |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of compounds like this compound presents several challenges, including cost, safety, and environmental impact. Process optimization is key to developing scalable and economically viable manufacturing routes. A primary focus is often on the catalyst system. While palladium catalysts are highly effective, their cost can be prohibitive for large-scale synthesis. acs.org This has driven research into catalysts based on more abundant and less expensive metals, such as nickel and copper, for C-N coupling reactions. nih.gov

Another optimization strategy is the development of multicomponent, one-pot reactions. nih.gov These processes, where multiple reaction steps are carried out in a single vessel without isolating intermediates, can significantly improve efficiency by reducing waste, saving time, and lowering operational costs. For instance, a one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been developed using enaminones as key precursors under solvent-free conditions. nih.gov

For specific intermediates, process patents often reveal optimized industrial methods. For example, a process for preparing 4-amino-5-methylpyridone, a related structural intermediate, involves the hydrogenation of a nitro-N-oxide precursor over a platinum catalyst, followed by reaction with potassium hydroxide in an autoclave. google.com The development of such processes aims to avoid large excesses of solvents and use more environmentally friendly reagents where possible. google.com

Table 4: Strategies for Scalability and Process Optimization

| Strategy | Description | Example/Benefit |

|---|---|---|

| Alternative Catalysts | Replacing expensive precious metals like palladium with more abundant metals. | Use of nickel-based catalysts for C-N coupling, which are lower in cost. nih.gov |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Multicomponent reactions for pyridine synthesis reduce waste and improve efficiency. nih.gov |

| Process Intensification | Using technologies like continuous flow reactors or operating under elevated pressure/temperature. | Autoclave reactions can increase reaction rates and yields for certain transformations. google.com |

| Solvent/Reagent Choice | Selecting less hazardous, recyclable, or minimal solvents. | Development of solvent-free reaction conditions or use of aqueous media. acs.orgnih.gov |

Mechanistic Investigations and Reactivity Profiles of 5 Methyl N Phenylpyridin 2 Amine

C-H Activation and Functionalization Pathways

The pyridine (B92270) moiety within 5-Methyl-N-phenylpyridin-2-amine plays a crucial role in directing transition metal catalysts to specific C-H bonds, facilitating their activation and subsequent functionalization.

Ortho-Selective Arylation Mechanisms

The pyridyl group in N-arylpyridin-2-amines acts as a powerful directing group, enabling ortho-selective arylation of the phenyl ring. This transformation is typically catalyzed by transition metals like palladium. The generally accepted mechanism involves the coordination of the pyridine nitrogen to the metal center, followed by cyclometalation to form a stable five-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the ortho-arylated product and regenerate the active catalyst.

Research has shown that the reaction conditions, including the choice of catalyst, ligand, base, and solvent, significantly influence the efficiency and selectivity of the arylation process. For instance, palladium acetate (B1210297) is a commonly used catalyst precursor, often in combination with phosphine (B1218219) ligands.

Directing Group Effects in C-H Activation

The directing group is a fundamental component in achieving high selectivity in C-H activation reactions. nih.gov The pyridine ring in this compound serves as a monodentate directing group. However, the broader class of N-arylpyridin-2-amines is part of a larger family of directing groups that have been extensively studied. nih.gov

The effectiveness of a directing group is determined by its ability to coordinate to the metal catalyst and position it in proximity to the target C-H bond. Bidentate directing groups, which form a chelate with the metal, are often more effective than monodentate ones. nih.gov For example, the 8-aminoquinoline (B160924) group is a well-known bidentate directing group that has been successfully employed in a variety of C-H functionalization reactions. nih.gov

The electronic properties of the directing group also play a significant role. Electron-rich directing groups can enhance the rate of C-H activation by increasing the electron density at the metal center, which facilitates the oxidative addition step. nih.gov

Cross-Coupling Reaction Dynamics

Cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in various cross-coupling reactions, with the reactivity being influenced by several factors.

Ligand-Accelerated Catalysis and Turnovers

In many palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high catalytic turnover numbers and turnover frequencies. Ligands can influence the catalytic cycle in several ways, including by promoting oxidative addition, facilitating transmetalation, and accelerating reductive elimination. nih.gov

Role of Oxidants and Additives in Catalytic Cycles

In many C-H activation/cross-coupling reactions, an oxidant is required to regenerate the active form of the catalyst. For palladium-catalyzed reactions that proceed through a Pd(II)/Pd(IV) cycle, strong oxidants are often necessary. nih.gov Common oxidants include silver salts, benzoquinone, and hypervalent iodine reagents like PhI(OAc)₂. nih.govorganic-chemistry.org

Additives can also play a crucial role in the catalytic cycle. For example, bases are often required to facilitate the deprotonation of the C-H bond or to neutralize acidic byproducts. The choice of base can have a significant impact on the reaction outcome. In some cases, additives can also act as co-catalysts or help to stabilize the active catalytic species.

Intramolecular Reactivity and Rearrangements

The structure of this compound allows for the possibility of intramolecular reactions and rearrangements under certain conditions. While specific examples for this exact compound are not extensively documented in the provided search results, related chemistries suggest potential pathways. For instance, N-aryl amines can undergo rearrangements, such as the Curtius rearrangement of a derivative, to form different nitrogen-containing heterocycles. organic-chemistry.org

Furthermore, the presence of both a pyridine ring and an aniline (B41778) moiety could lead to intramolecular cyclization reactions to form fused heterocyclic systems, although this would likely require specific reaction conditions and catalysts.

Below is a table summarizing the types of reactions and key influencing factors discussed:

| Reaction Type | Key Influencing Factors |

| Ortho-Selective Arylation | Catalyst (e.g., Palladium acetate), Ligands (e.g., Phosphines), Base, Solvent |

| C-H Activation | Directing Group (Monodentate vs. Bidentate), Electronic Properties of Directing Group |

| Cross-Coupling | Ligands (e.g., Amino acid-derived), Oxidants (e.g., Silver salts, Benzoquinone), Additives (e.g., Bases) |

| Intramolecular Reactions | Reaction Conditions, Catalysts |

Computational Elucidation of Reaction Mechanisms

Computational studies on analogous but structurally distinct molecules have been conducted. For instance, research on various substituted aminopyridines and related heterocyclic systems has utilized DFT to explore molecular geometries, electronic properties, and potential reaction coordinates. nih.gov These studies often involve the calculation of key quantum chemical descriptors to predict reactivity.

Note: The data in this table is derived from a related but different molecule, 5-(aminomethyl)-N-methyl-N-phenylpyridin-2-amine, and is presented for illustrative purposes only. It does not represent the actual calculated values for this compound.

For a definitive computational elucidation of the reaction mechanisms of this compound, future research would need to be undertaken. Such studies would likely involve:

Transition State Searching: Identifying the geometry and energy of transition states for specific reactions, such as electrophilic substitution or N-alkylation.

Reaction Path Following: Calculating the intrinsic reaction coordinate (IRC) to confirm that a found transition state connects the reactants and products.

Thermodynamic and Kinetic Analysis: Computing the activation energies and reaction enthalpies to predict the feasibility and rate of proposed mechanistic pathways.

Without dedicated computational studies on this compound, any discussion of its specific reaction mechanisms from a theoretical standpoint remains speculative. The field awaits targeted research to provide the detailed, accurate data necessary for a comprehensive understanding.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 5 Methyl N Phenylpyridin 2 Amine Systems

Nuclear Magnetic Resonance Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-Methyl-N-phenylpyridin-2-amine, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group protons would appear as a sharp singlet. The protons on the pyridine (B92270) ring would present as a set of coupled multiplets, with their specific chemical shifts and coupling constants confirming the substitution pattern. The N-H proton would likely appear as a broad singlet, and the protons of the phenyl group would resonate in the aromatic region, showing characteristic splitting patterns based on their positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between sp³-hybridized methyl carbons and sp²-hybridized aromatic and pyridine ring carbons.

Based on data from analogous compounds like 2-amino-5-methylpyridine (B29535) and N-phenylpyridin-2-amine, the predicted chemical shifts are tabulated below rsc.orgchemicalbook.com.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of analogous compounds.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methyl (CH₃) | C5 | ~2.2 | ~17-18 |

| Pyridine (CH) | H3 | ~6.5-6.7 | ~108-110 |

| Pyridine (CH) | H4 | ~7.2-7.4 | ~138-140 |

| Pyridine (CH) | H6 | ~7.9-8.1 | ~147-149 |

| Phenyl (CH) | ortho | ~7.5-7.6 | ~120-122 |

| Phenyl (CH) | meta | ~7.2-7.4 | ~129 |

| Phenyl (CH) | para | ~6.9-7.1 | ~122-124 |

| Amine (NH) | - | Broad singlet, variable | - |

| Pyridine (C-NH) | C2 | - | ~155-157 |

| Pyridine (C-CH₃) | C5 | - | ~128-130 |

| Phenyl (C-N) | ipso | - | ~140-142 |

Vibrational and Electronic Spectroscopic Methods (IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be characterized by several key absorption bands. Analysis of related structures like 2-amino-5-methylpyridine suggests where these bands would appear researchgate.netchemicalbook.com.

N-H Stretch: A characteristic sharp to medium band is expected in the region of 3300-3500 cm⁻¹, corresponding to the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp bands in the 1450-1600 cm⁻¹ region would confirm the presence of the pyridine and benzene (B151609) aromatic rings.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond would be found in the 1250-1350 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to show absorptions characteristic of its phenylpyridine chromophore. The presence of the amino group (an auxochrome) and the phenyl group in conjugation with the pyridine ring would likely result in multiple absorption bands, corresponding to π → π* and n → π* transitions nist.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₂N₂, giving it a molecular weight of approximately 184.24 g/mol cymitquimica.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 184. As an amine, the molecule is expected to follow characteristic fragmentation pathways libretexts.orgmiamioh.edu. Key predicted fragments would include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from the parent ion, resulting in a fragment at m/z 169.

[M-77]⁺: Cleavage of the C-N bond to lose a phenyl radical (•C₆H₅), leading to a fragment at m/z 107.

Loss of HCN: A common fragmentation pathway for pyridine rings involves the elimination of a neutral hydrogen cyanide molecule, which could lead to further daughter ions.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Identity | Description of Loss |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, its structural characteristics can be inferred.

Hyphenated and Advanced Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are invaluable for analyzing complex mixtures or confirming the purity of a compound nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be an ideal technique. Gas chromatography would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for definitive identification based on its molecular ion and fragmentation pattern arkat-usa.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for less volatile compounds or as part of reaction monitoring. A high-performance liquid chromatography (HPLC) system would provide separation, and a detector like an electrospray ionization (ESI) source coupled to a mass spectrometer would confirm the molecular weight, often by observing the protonated molecule [M+H]⁺ at m/z 185 rsc.org.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique allows for the direct acquisition of NMR spectra of compounds as they elute from an LC column, providing structural information on individual components within a mixture without prior isolation.

These hyphenated methods offer a robust platform for both the qualitative and quantitative analysis of this compound in various matrices.

Exploratory Applications of 5 Methyl N Phenylpyridin 2 Amine in Non Biological Systems

Catalysis and Ligand Design

The N-aryl-2-aminopyridine framework is a cornerstone in modern ligand design, offering a bidentate chelation motif through the pyridyl nitrogen and the exocyclic amine. This chelating ability is fundamental to its role in stabilizing transition metal centers and directing catalytic transformations.

Role as Ligands in Homogeneous Catalysis

Derivatives of N-aryl-2-aminopyridine are extensively used as ligands in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions. The pyridine (B92270) nitrogen and the amino group can coordinate to a metal center, forming a stable five- or six-membered ring that influences the metal's reactivity and selectivity. For instance, these ligands are instrumental in palladium- and rhodium-catalyzed C-H activation and functionalization reactions. The N-aryl-2-aminopyridine moiety can act as a directing group, positioning the metal catalyst in close proximity to a specific C-H bond on the aryl ring, facilitating its cleavage and subsequent coupling with other reagents. acs.org

Palladium-catalyzed Buchwald-Hartwig amination is a key method for synthesizing N-aryl and N-heteroaryl amine derivatives, and N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been successfully synthesized using this protocol. nih.govnih.gov This highlights the general utility of palladium catalysis for forming C-N bonds with aminopyridine-based structures. The choice of phosphine (B1218219) ligands, such as xantphos, is often crucial for achieving high yields in these transformations. nih.govnih.gov While direct studies on 5-Methyl-N-phenylpyridin-2-amine may be limited, its structural similarity to other N-aryl-2-aminopyridines suggests its potential as an effective ligand in similar catalytic systems. The methyl group at the 5-position can electronically influence the pyridine ring, potentially modulating the catalytic activity of the metal center.

| Catalyst System | Reaction Type | Role of Aminopyridine Ligand | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Buchwald-Hartwig Amination | Reactant/Product Scaffold | nih.govnih.gov |

| [Cp*RhCl₂]₂ | C-H Functionalization/Cyclization | Directing Group/Ligand | acs.org |

| Pd(OAc)₂ / Cu(OAc)₂ | Cyclization with Alkynes | Reactant/Ligand | acs.org |

| Palladium / Chelating Phosphines | Amination with Hydrazine Derivatives | Substrate/Chelating Moiety | nih.gov |

Heterogeneous Catalysis Incorporating this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. While specific examples of this compound being incorporated into heterogeneous catalysts are not widely reported, the broader class of aminopyridines has been successfully supported on polymers. For example, a polymer-bound 4-aminopyridine (B3432731) has been synthesized and shown to be reactive, demonstrating the feasibility of immobilizing such structures. acs.org It is plausible that derivatives of this compound could be similarly anchored to solid supports like polymers or silica (B1680970) gel. Such an approach would involve functionalizing the phenyl ring or the pyridine backbone with a group suitable for grafting onto the support. These immobilized ligands could then be used to chelate metal ions, creating recyclable heterogeneous catalysts for reactions like cross-coupling, hydrogenation, or oxidation.

Design of Donor-Flexible Ligands and Chelating Moieties

The N-aryl-2-aminopyridine structure serves as an excellent platform for designing chelating ligands. The nitrogen atoms of the pyridine ring and the exocyclic amine can act as a bidentate N,N-donor set, which is crucial for forming stable complexes with transition metals. nih.gov The reaction of 2-halopyridines with amines, often catalyzed by palladium, is a common route to these valuable ligands. nih.gov

The flexibility of the N-aryl bond allows for conformational changes that can accommodate the geometric preferences of different metal centers. This "donor flexibility" is an important concept in ligand design, enabling the ligand to adapt to various coordination environments during a catalytic cycle. The electronic properties of the ligand can be fine-tuned by introducing substituents on either the pyridine or the phenyl ring. The methyl group in this compound, for instance, acts as a weak electron-donating group, which can enhance the electron-donating ability of the pyridine nitrogen, thereby strengthening its bond to a metal center and potentially influencing the catalyst's performance.

Materials Science and Organic Electronics

In materials science, N-aryl-2-aminopyridine derivatives are explored for their unique photophysical and electronic properties. The conjugated π-system extending across the phenyl and pyridine rings makes them promising candidates for chromophores and components in electronic devices.

Development of Chromophores and Fluorescent Materials

The inherent conjugation in this compound makes it a potential chromophore. The absorption and emission properties of such molecules are governed by π-π* and n-π* electronic transitions. Research on related 2-N-phenylamino-methyl-nitro-pyridine isomers has shown that the substitution pattern on the pyridine ring significantly affects their optical properties. nih.gov For example, the position of methyl and nitro groups influences the molecular conformation and the HOMO-LUMO energy gap, which in turn dictates the color and fluorescence characteristics. nih.gov

Studies on other aminopyridine derivatives have demonstrated that they can be highly fluorescent, with quantum yields that are sensitive to the substituents on the amine group and the pyridine ring. nih.gov The introduction of a phenyl group on the exocyclic amine, as in this compound, extends the π-conjugation, which typically leads to a red-shift in the absorption and emission spectra compared to simpler aminopyridines. This tunability makes these compounds attractive for creating new fluorescent dyes and probes. The photophysical properties are also often sensitive to the solvent environment, a characteristic that can be exploited in sensor applications.

| Compound Class | Key Structural Feature | Observed Photophysical Behavior | Potential Application | Reference |

|---|---|---|---|---|

| 2-N-Phenylamino-methyl-nitropyridines | Nitro and methyl group substitution | Substitution position modulates structure and photophysical properties. HOMO-LUMO gap around 3.13-3.16 eV. | Dyes, smart materials | nih.gov |

| Substituted Aminopyridines | Varied substituents on the amine | High fluorescence quantum yields (up to 0.44 for a benzyl-substituted aminopyridine). | Fluorescent probes | nih.gov |

| 2-(Phenylamino)-1,10-phenanthrolines | Extended phenanthroline system | Highly luminescent, emission tunable by substituents on the phenyl ring. | Luminescent materials | researchgate.net |

| Pyrenylpyridines | Pyrene units attached to a pyridine core | Highly efficient sky-blue emitters with high thermal stability. | OLED emitters | noctiluca.eu |

Components in Optoelectronic Devices (e.g., OLEDs)

The development of materials for organic light-emitting diodes (OLEDs) is a major area of research in materials science. Host materials in the emissive layer of an OLED play a crucial role in device efficiency and lifetime. nih.govresearchgate.net These materials should possess good thermal stability, appropriate HOMO/LUMO energy levels for efficient charge transport, and a high triplet energy to confine the energy on the dopant molecules. nih.govresearchgate.net

Phenylpyridine and carbazole-based compounds are widely investigated as host materials for highly efficient blue thermally activated delayed fluorescence (TADF) OLEDs. x-mol.comresearchgate.net The rigid structure and good charge-transporting properties of these scaffolds are highly desirable. While this compound itself has not been extensively reported as an OLED component, its fundamental structure is related to materials that are. For example, triphenylpyridine derivatives have been successfully used as electron-transporting and hole-blocking materials in deep-blue OLEDs, leading to high efficiency and good color purity. The N-aryl-2-aminopyridine core could be functionalized with other groups, such as carbazoles or acridines, to create bipolar host materials with balanced hole and electron transport properties, which is a key strategy for fabricating high-performance OLEDs. researchgate.net The thermal stability and electronic properties of this compound make it a promising building block for the rational design of new materials for organic electronics.

Supramolecular Assembly and Self-Organization

The molecular structure of this compound contains key functional groups that can participate in non-covalent interactions, making it a promising candidate for the construction of supramolecular assemblies. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The secondary amine group (N-H) can serve as a hydrogen bond donor. These interactions are fundamental to the self-organization of molecules into well-defined, higher-order structures.

Research on structurally similar N,N'-bis(2-pyridyl)aryldiamines has demonstrated their ability to form extensive hydrogen-bonding networks. rsc.org Depending on the conformation of the molecule (either Z or E with respect to the C-N bond), these compounds can self-assemble into different motifs. For instance, the E,E conformers tend to form polymeric tapes through dimeric R(2)2(8) hydrogen-bonding motifs, while the Z,Z conformers can generate more complex 1D, 2D, or 3D supramolecular structures via catemer motifs. rsc.org It is plausible that this compound could exhibit similar conformational polymorphism and self-assembly behavior, driven by N-H···N hydrogen bonds.

Furthermore, the introduction of metal ions can lead to the formation of coordination polymers. Studies on Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have shown that the resulting supramolecular architecture is highly dependent on the counter-anions and solvent molecules present in the crystal lattice. nih.gov These external factors influence the hydrogen-bonding patterns, leading to the formation of diverse structures such as 1D chains, 3D networks, or double chains. nih.gov This suggests that this compound could act as a ligand for various metal ions, with the resulting metallo-supramolecular assemblies being tunable by changing the reaction conditions or the choice of anions.

Table 1: Supramolecular Assembly of Related Aminopyridine Derivatives

| Compound/System | Interacting Groups | Type of Interaction | Resulting Supramolecular Structure | Reference |

| N,N'-bis(2-pyridyl)aryldiamines | Amino (N-H), Pyridine (N) | Hydrogen Bonding (N-H···N) | Polymeric tapes, 1D, 2D, or 3D networks | rsc.org |

| Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Amino (N-H), Anions, Solvent | Hydrogen Bonding, Coordination | 1D chains, 3D networks, double chains | nih.gov |

| Amino Acid Derivatives | Aromatic rings, Hydrophobic chains | π-π stacking, Hydrophobic interactions | Nanofibers, Hydrogels | nih.gov |

Chemical Probes and Sensors for Non-Biological Analytes

The ability of the aminopyridine moiety to coordinate with metal ions, often resulting in a change in photophysical properties, makes it a valuable component in the design of chemical sensors. Various aminopyridine derivatives have been successfully developed as fluorescent or colorimetric probes for the detection of non-biological analytes, particularly metal ions.

For example, a Schiff base derived from 3-aminopyridine (B143674) has been shown to be a selective and sensitive sensor for Cu(II), Al(III), and Fe(III) ions. nih.gov The coordination of the metal ion to the imine nitrogen and the pyridine nitrogen alters the electronic properties of the molecule, leading to a detectable colorimetric or fluorescent response. Similarly, other derivatives of 2,6-diaminopyridine (B39239) have been investigated as fluorescent probes for transition metal ions, with one derivative showing high sensitivity for Cu(II). nih.gov The interaction with the metal ion enhances the intramolecular charge transfer characteristics of the molecule, resulting in a red-shifted and intensified fluorescence spectrum. nih.gov

Rhodamine-aminopyridine based sensors have also been synthesized and have demonstrated high selectivity for Fe(III) ions in aqueous solutions. researchgate.net The spatial arrangement of the aminopyridine unit is crucial for the selective binding of the metal ion, which triggers a change from a colorless, non-fluorescent state to a colored and fluorescent one. researchgate.net The development of such sensors is significant for monitoring toxic heavy metal ions in environmental samples. mdpi.com

Given these examples, this compound possesses the necessary structural features—a pyridine nitrogen and an adjacent amino group—to act as a chelating ligand for metal ions. The phenyl and methyl substituents could be used to modulate the electronic properties and, consequently, the sensing behavior of the molecule. It is conceivable that this compound could be developed into a selective chemosensor for various metal ions, with detection limits potentially in the micromolar to nanomolar range, similar to other aminopyridine-based sensors.

Table 2: Performance of Aminopyridine-Based Chemical Sensors for Metal Ions

| Sensor Type | Target Analyte(s) | Detection Method | Limit of Detection | Reference |

| 3-Aminopyridine Schiff Base | Cu(II), Al(III), Fe(III) | Colorimetric, Fluorometric | 324 µg/L (Cu), 20 µg/L (Al), 45 µg/L (Fe) | nih.gov |

| 2,6-Diaminopyridine Derivative | Cu(II) | Fluorometric | - | nih.gov |

| Rhodamine-Aminopyridine | Fe(III) | Fluorometric | 4.1 x 10⁻⁸ M | researchgate.net |

| Pyridine Derivative Array | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorometric | - | mdpi.com |

Building Blocks for Complex Organic Architectures

Substituted pyridines are fundamental building blocks in organic synthesis, widely used in the pharmaceutical and materials science industries. lifechemicals.comamerigoscientific.com this compound offers multiple reactive sites that can be exploited to construct more complex organic molecules.

The secondary amine provides a handle for various transformations. N-alkylation or N-arylation reactions can be performed to introduce a wide range of substituents. For instance, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been used to synthesize N-arylpyrimidin-2-amines. mdpi.comnih.gov This methodology could be applied to this compound to further functionalize the amino group.

The pyridine ring itself is amenable to a variety of synthetic modifications. Electrophilic aromatic substitution reactions can occur, although the amino group's directing effects would need to be considered. More commonly, the pyridine ring can be functionalized through cross-coupling reactions. For example, after halogenation of the pyridine ring, Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of biaryls or other complex structures. The synthesis of multisubstituted pyridines is an active area of research, with methods being developed that allow for flexible control over the substitution pattern. acs.orgorganic-chemistry.org

The methyl group on the pyridine ring can also be a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution. This versatility makes this compound a valuable starting material for the construction of a diverse library of compounds with potentially interesting electronic, optical, or material properties.

Table 3: Synthetic Transformations Utilizing Pyridine Building Blocks

| Reaction Type | Reagents/Catalysts | Resulting Architecture | Reference |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | N-Arylpyrimidin-2-amines | mdpi.comnih.gov |

| Suzuki Cross-Coupling | Pd catalyst, Boronic acids | Biaryls, Substituted pyridines | organic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | Cu catalyst, Alkenylboronic acids | Highly substituted pyridines | nih.gov |

| Palladium-Catalyzed Cyclization | Pd catalyst | Multisubstituted pyridines | acs.org |

| Addition to Pyridine N-oxides | Grignard reagents | 2-Substituted pyridines | organic-chemistry.org |

Future Perspectives and Emerging Research Directions for 5 Methyl N Phenylpyridin 2 Amine Chemistry

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and precision. Within this context, the heterocyclic scaffold of 5-Methyl-N-phenylpyridin-2-amine presents a fertile ground for future exploration. As a versatile building block, its unique electronic and structural characteristics are poised to be harnessed in a variety of advanced applications. The following sections outline the key emerging research directions that are anticipated to define the future of this compound's chemistry, from greener synthesis methods to its integration into intelligent material systems and computationally designed functional molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.